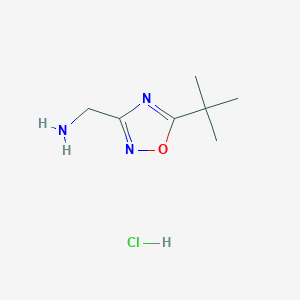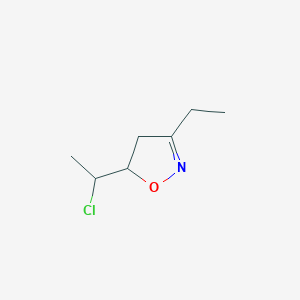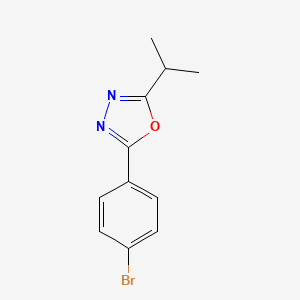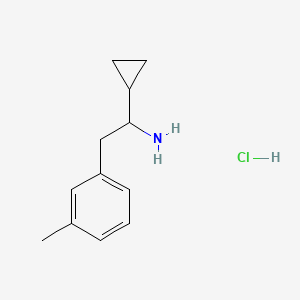![molecular formula C10H13N B1525589 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine CAS No. 3264-33-3](/img/structure/B1525589.png)
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
Overview
Description
“1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine” is a chemical compound. The IUPAC name for this compound is 1-bicyclo [4.2.0]octa-1,3,5-trien-7-yl-N-methylethanamine .
Molecular Structure Analysis
The molecular structure of “1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C11H15N/c1-8(12-2)11-7-9-5-3-4-6-10(9)11/h3-6,8,11-12H,7H2,1-2H3 .Scientific Research Applications
Organocatalysis
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine effective as an organocatalyst for forming amides from esters and primary amines. Studies suggest a nucleophilic mechanism where TBD reacts with esters to generate an acyl-TBD intermediate, which then acylates amines to form amides. TBD's reactivity is attributed to its basicity, nucleophilicity, and the reactivity of its acyl-TBD intermediate (Kiesewetter et al., 2009).
Chemical Rearrangements
The compound plays a role in various chemical rearrangements. For instance, in the synthesis of derivatives like bicyclo[3.2.1]octane, it undergoes acidic conditions to rearrange into bicyclo[2.2.2]octane. This demonstrates its flexibility in structural transformations and potential in synthetic chemistry (Stoll et al., 1978).
Reaction Mechanisms
Investigations into the conformations and reactions of similar bicyclic compounds like bicyclo[3.2.1]oct-6-en-8-ylidene have provided insights into reaction mechanisms involving these structures. Such studies are crucial for understanding complex organic reactions and designing new synthetic pathways (Brinker et al., 2012).
Amide Functional Group Studies
Research on bicyclic bridgehead lactams, closely related to 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine, has shown that the distortion from planarity in these amides affects their stability, reactivity, and basicity. This information is pivotal in biochemistry and pharmaceuticals, where amide groups play a crucial role (Tani & Stoltz, 2006).
Copolymerization
The molecule is involved in copolymerization processes, forming materials with specific properties. For example, it participates in alternating ring-opening metathesis to create copolymers, showcasing its utility in polymer chemistry (Boadi & Sampson, 2021).
Cycloaddition Reactions
Its involvement in cycloaddition reactions, especially in the presence of copper salts, highlights its role in synthesizing complex organic frameworks. Such reactions are fundamental in creating pharmaceuticals and other organic compounds (Kitagaki et al., 2012).
properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,7,10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONYGSKPPXYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



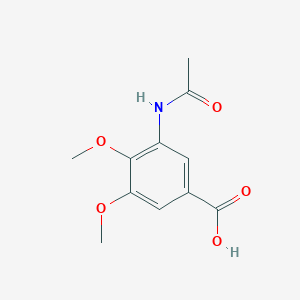
![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

